Methylethylsiloxane

Description

Structure

2D Structure

Properties

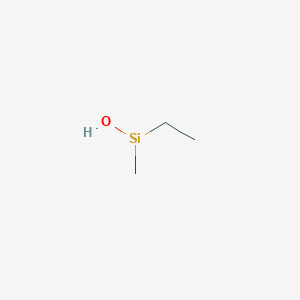

Molecular Formula |

C3H9OSi |

|---|---|

Molecular Weight |

89.19 g/mol |

InChI |

InChI=1S/C3H9OSi/c1-3-5(2)4/h4H,3H2,1-2H3 |

InChI Key |

NDCHKIVDFBYGQB-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Polymerization Techniques for Poly Methylethylsiloxane

Monomer Synthesis and Precursors

The journey to creating poly(methylethylsiloxane) begins with the synthesis of its fundamental building blocks, primarily methylethyl-substituted chlorosilanes. These precursors are then transformed into the cyclic siloxanes necessary for polymerization.

Direct Synthesis Routes for Alkylchlorosilanes

The industrial production of alkylchlorosilanes, the essential precursors for polysiloxanes, is dominated by the Müller-Rochow Direct Process. mdpi.comacs.org This method involves the reaction of an alkyl chloride, in this case, a mixture including ethyl chloride and methyl chloride, with elemental silicon at elevated temperatures in the presence of a copper catalyst. mdpi.comacs.org This process is a cornerstone of the silicone industry, providing a cost-effective route to the necessary monomers. mdpi.com

The direct process yields a mixture of methylchlorosilanes and ethylchlorosilanes, including the desired methylethyl-substituted chlorosilanes. acs.org The reaction conditions, such as temperature, pressure, and catalyst composition, are crucial in determining the relative yields of the various silane (B1218182) products. acs.org While the Grignard method offers an alternative synthetic route, the direct process remains the most economically viable for large-scale production. acs.org

Hydrolysis and Condensation of Organohalosilanes

Once the desired methylethyl-substituted dichlorosilane (B8785471) is obtained, it undergoes hydrolysis and condensation to form cyclic siloxane monomers. uni-wuppertal.deslideshare.net In this two-step process, the chlorine atoms on the silane are first replaced by hydroxyl groups through reaction with water, forming an unstable silanol (B1196071) intermediate and releasing hydrochloric acid. uni-wuppertal.denih.gov

These silanols readily undergo intermolecular condensation, eliminating water to form stable siloxane (Si-O-Si) bonds. uni-wuppertal.denih.gov This condensation can lead to the formation of both linear and cyclic oligomers. uni-wuppertal.de The controlled formation of cyclic siloxanes, particularly the thermodynamically favored six- and eight-membered rings containing this compound units, is crucial as these serve as the direct monomers for ring-opening polymerization. uni-wuppertal.dewikipedia.org The reaction conditions must be carefully managed to favor the formation of these cyclic species over linear polymers. Monochlorotrimethylsilane can be used as a chain stopper to control the length of linear polysiloxane chains. uni-wuppertal.de

Ring-Opening Polymerization (ROP) of Cyclic Siloxanes Containing this compound Units

Ring-opening polymerization (ROP) is a primary method for synthesizing high molecular weight polysiloxanes with controlled structures. gelest.comresearchgate.net This chain-growth polymerization technique involves the opening of cyclic siloxane monomers, driven by the release of ring strain, to form long polymer chains. wikipedia.org Both anionic and cationic mechanisms can be employed, with anionic ROP being particularly prevalent for achieving well-defined polymers. gelest.comresearchgate.net

Anionic Ring-Opening Polymerization (AROP) Mechanisms and Kinetics

Anionic ring-opening polymerization (AROP) of cyclic siloxanes is a powerful technique for producing polysiloxanes with controlled molecular weights and narrow molecular weight distributions. gelest.commdpi.com The process is initiated by a nucleophilic attack on a silicon atom in the cyclic monomer, leading to the cleavage of a siloxane bond and the formation of a linear chain with a reactive anionic end group. mdpi.com

The reactivity of the cyclic siloxane monomer is a key factor in AROP. Strained rings, such as the three-membered cyclotrisiloxanes (D3), are significantly more reactive than their less-strained counterparts like the four-membered cyclotetrasiloxanes (D4). gelest.comresearchgate.net The introduction of electron-withdrawing groups on the silicon atom can increase the monomer's reactivity. mdpi.commpn.gov.rs

Initiation Systems: Alkyl-Lithium Reagents and Functionalized Silanols

A variety of initiators can be used for the AROP of cyclosiloxanes, with alkyl-lithium reagents and functionalized silanols being prominent examples.

Alkyl-Lithium Reagents: Compounds such as n-butyllithium (n-BuLi) are effective initiators for the AROP of cyclosiloxanes. mdpi.comescholarship.org The initiation proceeds via the nucleophilic attack of the butyl anion on a silicon atom of the cyclic monomer, opening the ring and generating a lithium silanolate active center. mdpi.com This method is particularly useful for the polymerization of strained cyclotrisiloxanes (D3). mdpi.comencyclopedia.pub The use of lithium-based initiators is often preferred as they exhibit lower catalytic activity in undesirable redistribution reactions compared to other alkali metal counterions. mdpi.comencyclopedia.pub

Functionalized Silanols: Silanols, in the presence of a suitable catalyst, can also act as initiators. rsc.orgresearchgate.net This approach allows for the direct incorporation of functional groups at the α-chain end of the polymer. researchgate.net The polymerization can be catalyzed by strong organic bases, such as guanidines, or even by ammonia, which acts as both a solvent and a catalyst. rsc.orgresearchgate.net This method provides a versatile route to producing telechelic and other functionalized polysiloxanes with well-defined structures. researchgate.netnih.gov

Polymerization Kinetics: Propagation and Depropagation Rates

The kinetics of AROP are characterized by the interplay between the propagation of the polymer chain and the potential for depropagation, also known as "backbiting." researchgate.netmit.edu

Propagation involves the sequential addition of monomer units to the growing polymer chain. The rate of propagation is influenced by several factors, including the reactivity of the monomer, the nature of the initiator and counter-ion, and the polarity of the solvent. gelest.commpn.gov.rs For instance, the propagation rate for the more strained D3 monomer is significantly higher than that for the less strained D4 monomer. researchgate.netmpn.gov.rs

Depropagation is an intramolecular cyclization reaction where the active chain end attacks a siloxane bond within the same chain, leading to the formation of small cyclic oligomers and a reduction in the polymer's molecular weight. researchgate.net This process is a key consideration in equilibrium polymerizations. However, in kinetically controlled polymerizations, particularly with strained monomers like D3, the rate of propagation is much faster than the rate of depropagation, allowing for the synthesis of high molecular weight polymers with narrow polydispersity. gelest.comresearchgate.net

The table below presents a comparison of the propagation and depropagation rate constants for the polymerization of various cyclic dimethylsiloxanes, illustrating the significant impact of ring size on reactivity.

| Cyclic Siloxane | Propagation Rate Constant (kp, L∙mol⁻¹∙h⁻¹) | Depropagation Rate Constant (kdp, h⁻¹) |

| D3 | 4700 | 0 |

| D4 | 17 | 4 |

| D5 | 6.5 | 0.9 |

| D6 | 0.4 | 0.1 |

| Data sourced from a study on the anionic polymerization of cyclosiloxanes initiated by cryptated lithium silanolate active centers. mpn.gov.rs |

The synthesis of poly(this compound) primarily relies on the ring-opening polymerization (ROP) of cyclic this compound monomers. This process can be initiated through various mechanisms, including anionic, cationic, and coordination-insertion pathways. The choice of synthetic route significantly influences the polymer's molecular weight, architecture, and properties.

Side Reactions: Chain Transfer and Backbiting Phenomena

During the ring-opening polymerization of cyclosiloxanes, side reactions such as intramolecular chain transfer (backbiting) and intermolecular chain transfer can occur. acs.org These reactions compete with the propagation step and can affect the final polymer structure and molecular weight distribution.

Backbiting is an intramolecular reaction where the active center of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of cyclic oligomers. acs.orgmdpi.com This process is particularly prevalent in equilibrium polymerizations and contributes to a broader molecular weight distribution and the presence of cyclic byproducts. encyclopedia.pub The formation of these cyclic species is a significant challenge in achieving high-purity linear polymers. researchgate.net

Intermolecular chain transfer involves the active center of one polymer chain attacking a siloxane bond of another polymer chain. acs.orgmdpi.com This leads to a redistribution of chain lengths and a randomization of the polymer structure. gelest.com Both backbiting and chain transfer reactions are more significant in the polymerization of less strained cyclosiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), compared to more strained monomers like hexamethylcyclotrisiloxane (B157284) (D3). gelest.com

Efforts to minimize these side reactions include the use of specific initiator systems and the careful control of reaction conditions. acs.orgnih.gov For instance, in cationic polymerization, the formation of tight ion pairs between the active species and catalyst anions can reduce the reactivity of the active centers and suppress side reactions. nih.gov

Influence of Reaction Medium, Temperature, and Initiator/Monomer Ratios

The conditions under which polymerization is conducted play a crucial role in determining the outcome of poly(this compound) synthesis. Key parameters include the reaction medium, temperature, and the ratio of initiator to monomer.

The reaction medium can influence the solubility of the initiator and the growing polymer chains, as well as the aggregation of active centers. gelest.com Polymerization can be carried out in bulk, solution, or emulsion. gelest.com Bulk polymerization avoids the use of solvents but can lead to high viscosity, making processing difficult. Solution polymerization allows for better control over viscosity and heat dissipation but may result in lower polymer yields upon dilution. gelest.com

Temperature has a significant impact on the rates of initiation, propagation, and side reactions. In cationic ROP, the process can be carried out at relatively low temperatures. encyclopedia.pub The choice of temperature can also affect the equilibrium between the polymer and cyclic oligomers. mdpi.com For some systems, a negative activation energy has been observed, indicating a complex relationship between temperature and reaction kinetics. encyclopedia.pubresearchgate.net

Cationic Ring-Opening Polymerization (CROP) Mechanisms and Kinetics

Cationic ring-opening polymerization (CROP) is a widely used method for synthesizing polysiloxanes. acs.orgnih.gov The mechanism involves the attack of a cationic initiator on the oxygen atom of a cyclosiloxane monomer, leading to the cleavage of a silicon-oxygen bond and the formation of a growing polymer chain with a cationic active center. acs.orgencyclopedia.pub

The kinetics of CROP can be complex and are influenced by factors such as the nature of the initiator, the monomer structure, and the reaction conditions. vot.pl The polymerization of strained cyclotrisiloxanes is generally much faster than that of unstrained cyclotetrasiloxanes. gelest.com

Initiator Systems: Brønsted Acids, Lewis Acids, and Heterogeneous Catalysts

A variety of initiator systems can be employed for the CROP of cyclosiloxanes.

Brønsted Acids: Strong protic acids are common initiators for CROP. gelest.comencyclopedia.pub Examples include sulfuric acid (H₂SO₄), trifluoromethanesulfonic acid (CF₃SO₃H), and perchloric acid (HClO₄). gelest.comencyclopedia.pub The initiation process involves the protonation of a siloxane oxygen atom, leading to ring-opening. encyclopedia.pub Photochemically generated protonic acids from photoacid generators can also initiate polymerization, offering temporal control over the reaction. mdpi.comresearchgate.net

Lewis Acids: Lewis acids such as tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) can also initiate COP. encyclopedia.pubgoogle.com The mechanism of initiation by Lewis acids is sometimes debated, with suggestions that they may react with protic impurities like water to form strong protonic acids that are the true initiating species. encyclopedia.pub

Heterogeneous Catalysts: Solid acid catalysts offer the advantage of easy separation from the reaction mixture. mdpi.comencyclopedia.pub Examples include acidic ion-exchange resins, acid-treated clays (B1170129) (like bentonite), and aluminosilicates. mdpi.comencyclopedia.pub These materials possess acid sites on their surface that can initiate the polymerization of cyclosiloxanes. mdpi.comencyclopedia.pub

Thermodynamics and Equilibrium Considerations in Cationic Polymerization

The ring-opening polymerization of many cyclosiloxanes is a thermodynamically driven process, often characterized by a negative Gibbs free energy of polymerization (ΔG). For unstrained rings like octamethylcyclotetrasiloxane (D4), the polymerization is primarily driven by an increase in entropy. mdpi.com This is due to the greater conformational flexibility of the linear polymer chain compared to the cyclic monomer. mdpi.com

The polymerization is an equilibrium process where the formation of the linear polymer is in balance with the presence of cyclic monomers and oligomers. encyclopedia.pub This equilibrium is influenced by factors such as the monomer structure, concentration, and temperature. mdpi.comvot.pl For strained rings like hexamethylcyclotrisiloxane (D3), the enthalpy of polymerization is more favorable due to the release of ring strain, leading to a higher polymer yield. gelest.com

Coordination-Insertion Polymerization Mechanisms

Coordination-insertion polymerization presents an alternative pathway for the synthesis of polysiloxanes. While more commonly associated with the polymerization of olefins, this mechanism has been explored for ring-opening polymerization. In the context of siloxanes, this would involve the coordination of the cyclic monomer to a metal center, followed by insertion of the monomer into a metal-ligand bond. Catalysts such as tin esters, like stannous octoate, are often used in coordination-insertion ROP of other cyclic monomers. vt.edu Recently, a metal-free "coordination-insertion" ROP has been proposed, where a non-metallic initiator/catalyst activates the monomer. rsc.org This mechanism involves the coordination of the monomer to a silicon atom of the initiator, followed by nucleophilic attack and ring-opening. rsc.org

Controlled/Living Polymerization Strategies for Tailored Poly(this compound) Architectures

Controlled/"living" polymerization techniques offer precise control over the molecular weight, molecular weight distribution (polydispersity), and architecture of polymers. wikipedia.org In a living polymerization, chain termination and irreversible chain transfer reactions are absent. wikipedia.org This allows for the synthesis of well-defined polymers with predictable molar masses and narrow polydispersity indices.

For polysiloxanes, achieving controlled/living polymerization is challenging due to the prevalence of side reactions like backbiting and chain transfer. acs.orgnih.gov However, several strategies have been developed to achieve this control.

Anionic ROP of strained cyclotrisiloxanes, such as hexamethylcyclotrisiloxane (D3), using lithium-based initiators can proceed in a controlled manner, yielding polymers with narrow molecular weight distributions. encyclopedia.pubnih.gov The high reactivity of the strained ring minimizes side reactions. encyclopedia.pub

In cationic ROP, the use of certain photoacid catalysts has been shown to enable controlled polymerization by forming tight ion pairs with the active species, which attenuates their reactivity and suppresses side reactions. acs.orgnih.gov This allows for the synthesis of polysiloxanes with predetermined molar masses and low dispersities. acs.org

These controlled polymerization methods are particularly valuable for creating complex polymer architectures, such as block copolymers, by sequential monomer addition. wikipedia.org

Interactive Data Tables

Table 1: Influence of Initiator on Cationic Ring-Opening Polymerization of Cyclosiloxanes

| Initiator Type | Examples | Key Characteristics |

| Brønsted Acids | H₂SO₄, CF₃SO₃H, HClO₄ | Strong protonic acids that directly initiate polymerization. gelest.comencyclopedia.pub |

| Lewis Acids | SnCl₄, AlCl₃, BF₃ | Can initiate polymerization, possibly through reaction with protic impurities. encyclopedia.pubgoogle.com |

| Heterogeneous Catalysts | Acidic ion-exchange resins, Bentonite | Solid catalysts that are easily separated from the product. mdpi.comencyclopedia.pub |

| Photoacid Generators | Diphenyliodonium salts | Generate protonic acids upon UV irradiation for temporal control. mdpi.comresearchgate.net |

Table 2: Comparison of Polymerization Mechanisms for Poly(this compound)

| Polymerization Type | Typical Initiators | Key Features |

| Anionic ROP | Alkali metal hydroxides, organolithium compounds | Prone to equilibrium and side reactions, but can be controlled with strained monomers. acs.orgencyclopedia.pubnih.gov |

| Cationic ROP | Strong acids, Lewis acids | Can be performed at low temperatures; control is possible with specific catalyst systems. acs.orgnih.govencyclopedia.pub |

| Coordination-Insertion | Metal catalysts (e.g., tin esters), non-metallic initiators | Involves monomer coordination and insertion; less common for siloxanes. vt.edursc.org |

Cationic Ring-Opening Polymerization (CROP) Mechanisms and Kinetics

Copolymerization Strategies Involving this compound Monomers

Copolymerization is a versatile strategy to combine the properties of poly(this compound) with other polymers, leading to materials with tailored thermal, mechanical, and surface properties. This can be achieved by creating various architectures, including linear block, star-shaped, branched, and graft copolymers.

Linear block copolymers containing poly(this compound) segments are most commonly synthesized via sequential living polymerization techniques. harth-research-group.orgnih.gov Anionic ring-opening polymerization (AROP) of cyclic this compound monomers, such as 1,3,5,7-tetramethyl-1,3,5,7-tetraethylcyclotetrasiloxane (a methylethyl analogue of D4), is a prevalent method. google.com

The synthesis is typically initiated by an organolithium compound, like n-butyllithium, which opens the cyclic monomer to create a silanolate active center. This living chain end can then polymerize the cyclic this compound monomers. After the first block is formed, a second monomer (e.g., styrene (B11656) for a polystyrene block or another cyclic siloxane) is introduced to grow the second block. rsc.org This sequential addition allows for the creation of well-defined diblock (A-B) or triblock (A-B-A or B-A-B) copolymers with low polydispersity. harth-research-group.orgrsc.org The combination of different polymerization mechanisms, such as AROP for the siloxane block and atom transfer radical polymerization (ATRP) for a vinyl polymer block, further expands the range of accessible block copolymers. harth-research-group.org

Table 1: Examples of Synthetic Routes to Linear Block Copolymers (by Analogy)

| Copolymer Type | Block A Synthesis | Block B Synthesis | Linking Chemistry | Reference |

|---|---|---|---|---|

| Polystyrene-b-Poly(this compound) | Anionic polymerization of styrene | Anionic ROP of cyclic this compound | Sequential monomer addition | rsc.org |

| Poly(this compound)-b-Poly(ethylene oxide) | Anionic ROP of cyclic this compound | Anionic ROP of ethylene (B1197577) oxide | Sequential monomer addition | mdpi.com |

Star-shaped and branched polymers feature multiple polymer arms radiating from a central core. These architectures lead to materials with more compact structures and lower solution or melt viscosity compared to their linear counterparts of similar molecular weight. semanticscholar.org Two primary methods for their synthesis are the "grafting-onto" (or "arm-first") approach and the hydrolytic polycondensation of multifunctional monomers. mdpi.commdpi.com

In the "grafting-onto" method, linear poly(this compound) arms are synthesized first, typically via living anionic polymerization to ensure narrow molecular weight distribution. researchgate.net These arms, containing a reactive terminal group (e.g., a vinyl or hydrosilyl group), are then reacted with a multifunctional linking agent or core molecule, such as a chlorosilane or a cyclosiloxane with multiple reactive sites. rsc.orgmdpi.comnih.gov For example, vinyl-terminated poly(this compound) arms can be attached to a core containing multiple Si-H groups via a hydrosilylation reaction. researchgate.net

Branched polymers can be prepared through the hydrolytic co-polycondensation of various chlorosilane or alkoxysilane precursors. For instance, co-hydrolysis of methyldichlorosilane, dimethyldichlorosilane, and a branching unit like methyltrichlorosilane (B1216827) or tetraethoxysilane can yield branched polysiloxanes. mdpi.com The ratio of these precursors controls the degree of branching and the final properties of the polymer. mdpi.com

Table 2: Core Molecules for Star-Shaped Polysiloxane Synthesis

| Core Type | Core Molecule Example | Linking Chemistry | Reference |

|---|---|---|---|

| Silane-based | Tetrachlorosilane (SiCl₄) | Reaction with living silanolate chain ends | rsc.org |

| Cyclosiloxane | Octahydridosilsesquioxane (T₈ᴴ) | Hydrosilylation with vinyl-terminated arms | ebin.pub |

| Organic Core | Polydivinylbenzene (PDVB) | Anionic polymerization of DVB with living arms | google.com |

Graft copolymers consist of a main polymer backbone to which one or more side chains of a different chemical nature are attached. emu.edu.tr This architecture is highly effective for modifying surface properties or compatibilizing immiscible polymer blends. The main strategies are "grafting-onto," "grafting-from," and "grafting-through." dergipark.org.trmdpi.com

Grafting-onto : Pre-synthesized poly(this compound) chains with reactive end-groups are attached to a functional polymer backbone. nih.gov For example, a monomethacrylate-terminated poly(this compound) can be grafted onto a polymer with epoxide groups.

Grafting-from : The poly(this compound) side chains are grown directly from initiating sites located on the backbone of a parent polymer. dergipark.org.trmdpi.com This can be achieved by preparing a macroinitiator, for instance, a polystyrene backbone with sites capable of initiating the ring-opening polymerization of cyclic methylethylsiloxanes.

Grafting-through : This method involves the copolymerization of a conventional monomer with a macromonomer—a poly(this compound) chain with a polymerizable end group (e.g., a methacrylate (B99206) or styryl group). nih.gov

A dual polymerization process can also be employed, combining the condensation polymerization of siloxane segments with the free-radical polymerization of vinyl monomers. researchgate.net

Table 3: Comparison of Grafting Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Grafting-onto | Pre-formed side chains are attached to a backbone. nih.gov | Well-defined side chains; characterization of backbone and side chains is possible before grafting. | Potentially low grafting density due to steric hindrance. |

| Grafting-from | Side chains are polymerized from initiating sites on the backbone. dergipark.org.tr | High grafting density is achievable. | Side chains are more difficult to characterize; potential for uncontrolled polymerization. |

| Grafting-through | A macromonomer is copolymerized with another monomer. nih.gov | Simple one-step copolymerization. | Reactivity of the macromonomer can be low, leading to compositional heterogeneity. |

Post-Polymerization Functionalization of Poly(this compound) Backbones

Post-polymerization modification is a powerful tool for introducing a wide array of functional groups onto a pre-formed poly(this compound) backbone. core.ac.uk This approach is particularly useful for incorporating functionalities that might not be stable under polymerization conditions. core.ac.ukorientjchem.org

Hydrosilylation is one of the most efficient and widely used methods for modifying polysiloxanes. acs.org This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. sciepub.com To utilize this chemistry, a copolymer of this compound and methylhydrosiloxane is typically synthesized first. The pendant Si-H groups along this backbone serve as reactive sites for derivatization.

The reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst. sciepub.com A wide variety of molecules containing terminal alkene or alkyne groups can be grafted onto the siloxane backbone, introducing functionalities like amino acids, poly(ethylene glycol) (PEG), or liquid-crystalline moieties. acs.orggoogle.com While highly efficient, the reaction can sometimes be accompanied by side reactions such as olefin isomerization. researchgate.net

Table 4: Functional Groups Introduced via Hydrosilylation

| Unsaturated Reactant | Introduced Functional Group | Potential Application | Reference |

|---|---|---|---|

| Allylamine | Primary amine (-NH₂) | Crosslinking, further functionalization | ebin.pub |

| Allyl-terminated PEG | Poly(ethylene glycol) chains | Hydrophilic modification, biomedical applications | google.com |

| 1-Hexene | Hexyl group (-C₆H₁₃) | Hydrophobic modification | sciepub.com |

Beyond hydrosilylation, other chemical reactions can be employed for the selective derivatization of polysiloxane chains, provided the backbone is first prepared with appropriate reactive handles.

Thiol-Ene Chemistry : If the poly(this compound) backbone contains pendant vinyl groups, thiol-ene "click" chemistry offers a highly efficient and orthogonal route to functionalization. google.comgoogle.com This reaction involves the radical- or base-catalyzed addition of a thiol to the vinyl group, allowing for the attachment of various thiol-containing molecules under mild conditions. google.com

Heck and Sonogashira Coupling : For polysiloxanes bearing vinyl or iodoaryl groups, palladium-catalyzed cross-coupling reactions like the Heck or Sonogashira reactions can be used. acs.org The Heck reaction can couple aryl halides to vinylsilanes, though specific conditions are needed to prevent side reactions like Si-C bond cleavage. acs.org

Nucleophilic Substitution : Functional groups like chloropropyl can be incorporated into the siloxane backbone during initial polymerization. These groups can then be converted into a variety of other functionalities via nucleophilic substitution reactions. For example, reaction with sodium azide (B81097) yields an azidopropyl group, which is a versatile handle for "click" chemistry (copper-catalyzed or strain-promoted alkyne-azide cycloaddition). mdpi.com

Table 5: Alternative Derivatization Reactions for Polysiloxane Chains

| Reactive Handle on Backbone | Reaction Type | Reagent Example | Introduced Functionality | Reference |

|---|---|---|---|---|

| Vinyl group (-CH=CH₂) | Thiol-ene reaction | Thiol-terminated PEG | PEG side chains | google.comgoogle.com |

| Vinyl group (-CH=CH₂) | Heck coupling | Bromoarenes | Aryl groups | acs.org |

| Chloropropyl group (-C₃H₆Cl) | Nucleophilic Substitution | Sodium azide (NaN₃) | Azidopropyl group (-C₃H₆N₃) | mdpi.com |

Advanced Characterization and Spectroscopic Analysis of Poly Methylethylsiloxane

Molecular Structure Elucidation

The precise determination of the molecular structure of PMES is accomplished through a combination of powerful analytical methods. These techniques allow for the detailed analysis of the polymer's chemical sequence, the identification of its fragmentation patterns under specific conditions, and the characterization of its vibrational bond properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polysiloxanes. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, it is possible to obtain a wealth of information regarding the polymer's microstructure.

¹H NMR: Proton NMR is used to identify and quantify the different types of protons present in the PMES structure. temp.domains For instance, the protons of the methyl (–CH₃) and ethyl (–CH₂CH₃) groups attached to the silicon atoms will exhibit characteristic chemical shifts. The integration of these signals allows for the determination of the relative ratio of methyl and ethyl groups in the polymer chain. temp.domains Furthermore, ¹H NMR can be employed to analyze end-groups and determine the number-average molecular weight of the polymer. temp.domains

¹³C NMR: Carbon-13 NMR provides complementary information to ¹H NMR. It is particularly useful for resolving complex structures and confirming the carbon framework of the ethyl and methyl substituents. The chemical shifts of the carbon atoms in the methyl and ethyl groups provide unambiguous evidence of their bonding environment within the polymer backbone.

²⁹Si NMR: Silicon-29 NMR is a powerful technique for probing the local environment of the silicon atoms in the polysiloxane backbone. researchgate.net The chemical shifts in ²⁹Si NMR are highly sensitive to the nature of the substituents on the silicon atom and the degree of condensation. researchgate.net This allows for the differentiation of silicon atoms with varying numbers of methyl and ethyl groups and provides insights into the polymer's microstructural features, such as the presence of different monomer units and branching points. researchgate.net Quantitative ²⁹Si NMR can be used to determine the degree of branching in hyperbranched polysiloxanes. researchgate.net

| Nucleus | Typical Information Obtained for Poly(methylethylsiloxane) |

| ¹H | - Relative ratio of methyl and ethyl groups- End-group analysis- Number-average molecular weight |

| ¹³C | - Confirmation of carbon framework- Resolution of complex structures |

| ²⁹Si | - Local environment of silicon atoms- Degree of condensation- Microstructural details (e.g., branching) |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and architecture of polymers. nih.gov Tandem mass spectrometry (MS/MS) is particularly valuable for elucidating the fragmentation mechanisms of polymer ions, which provides detailed structural information. nih.gov The fragmentation of polysiloxane ions can occur through charge-directed, charge-remote rearrangement, and charge-remote radical-induced pathways. nih.gov

While specific research on the NALDI-MS analysis of poly(this compound) is not widely available, this technique is a variation of MALDI-MS. MALDI is a soft ionization technique that is well-suited for the analysis of synthetic polymers, providing information on molecular weight distribution and end-groups. nih.gov NALDI-MS utilizes nanoparticles as the matrix, which can enhance ionization efficiency and reduce fragmentation for certain types of analytes.

FT-ICR-MS is a high-resolution mass spectrometry technique that offers exceptional mass accuracy, often in the sub-parts-per-million range. mdpi.com This level of accuracy allows for the unambiguous determination of the elemental composition of the polymer and its fragments. mdpi.com For complex silsesquioxane-siloxane copolymers, ESI-FTICR-MS has been used to identify specific oligomers and determine the average structure. nist.gov The high resolving power of FT-ICR-MS is also crucial for separating and identifying components in complex polymer mixtures. nih.gov

Triple quadrupole electrospray tandem mass spectrometry is a powerful tool for structural elucidation of polymers through controlled fragmentation experiments. lcms.cz In this technique, a specific parent ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting fragment ions are analyzed in the third quadrupole. lcms.cz By systematically studying the fragmentation patterns, it is possible to deduce the connectivity of the polymer backbone and the nature of the end-groups. lcms.cz For polysiloxanes, ESI-MS/MS studies have been instrumental in establishing dissociation rules, which are essential for interpreting the mass spectra of unknown samples. researchgate.net

Common Fragment Ions in Polysiloxane Mass Spectrometry:

| m/z | Proposed Fragment Structure |

| 73 | [(CH₃)₃Si]⁺ |

| 147 | [(CH₃)₂SiOSi(CH₃)₃]⁺ |

| 221 | [(CH₃)₃SiOSi(CH₃)₂OSi(CH₃)₃]⁺ |

| 281 | Characteristic fragment of higher mass polysiloxanes |

This table is based on characteristic fragments observed for polydimethylsiloxane (B3030410), which are expected to be relevant for poly(this compound) with some variations. nih.gov

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the chemical bonds and conformational structure of polymers. uc.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the polymer, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for identifying the chemical bonds present in poly(this compound). Key vibrational modes for PMES include Si-O-Si stretching, Si-C stretching, and the various C-H stretching and bending vibrations of the methyl and ethyl groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. uc.edu It is based on the inelastic scattering of monochromatic light. semi.ac.cn While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, such as the Si-Si and C-C bonds that might be present in certain polysiloxane structures. uc.edusemi.ac.cn This makes Raman spectroscopy useful for studying the polymer backbone and the degree of crystallinity. horiba.com For polysiloxanes, Raman spectroscopy can be used to monitor the formation of Si-O-Si bonds during polymerization. researchgate.net

Characteristic Vibrational Frequencies for Polysiloxanes:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Si-O-Si asymmetric stretch | 1000 - 1100 | IR |

| Si-O-Si symmetric stretch | 450 - 600 | Raman |

| Si-C stretch | 750 - 870 | IR, Raman |

| CH₃ rock in Si-CH₃ | 785 - 815 | IR |

| CH₃ symmetric deformation | ~1260 | IR |

| C-H stretch (in CH₃ and C₂H₅) | 2900 - 3000 | IR, Raman |

Mass Spectrometry (MS) Techniques: Identifying Fragmentation Pathways and Molecular Architectures

Microstructural and Morphological Characterization

The surface and internal structure of poly(this compound) are critical to its performance in various applications. Techniques such as atomic force microscopy and scanning tunneling microscopy offer nanoscale visualization of the polymer's surface, while light scattering methods provide insights into its behavior in solution.

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Analysis

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of polymers at the nanoscale. nist.gov It operates by scanning a sharp tip over the sample surface, providing a three-dimensional image with high resolution. nist.gov For polysiloxanes, AFM can reveal information about surface roughness, the presence of domains, and the effects of processing or environmental conditions on the surface morphology. uc.eduresearchgate.net

In studies of silicone-based composites, AFM has been used to observe the distribution of filler particles and the resulting surface topography. epj-conferences.org For instance, the introduction of nanostructured iron fillers into a silicone elastomer matrix was shown to create a wrinkled surface structure that could be altered by an external magnetic field. epj-conferences.org The main application of AFM is to observe surface topography by recording height images. uc.edu The technique is capable of imaging both conducting and insulating materials, making it highly versatile for polymer analysis. nist.gov

The interpretation of AFM images requires careful consideration of the interaction forces between the tip and the sample, as these can induce surface deformations. uc.edu By performing measurements at varying forces, it is possible to distinguish between topographical features and variations in sample stiffness. uc.edu

Scanning Tunneling Microscopy (STM) for Surface Characterization

Scanning Tunneling Microscopy (STM) provides atomic-level resolution of conductive surfaces. wikipedia.org It relies on the quantum tunneling current that flows between a sharp conductive tip and the sample surface when they are brought into close proximity. oxinst.com The tunneling current is highly sensitive to the distance between the tip and the surface, as well as the local density of electronic states. wikipedia.org

While STM is primarily used for conductive materials, its application to polymers often involves the study of thin films deposited on conductive substrates. bibliotekanauki.pl For organic molecules on silicon surfaces, STM has been instrumental in understanding how the molecules arrange themselves and interact with the substrate. bibliotekanauki.pl The technique can even be used to manipulate individual atoms and molecules on a surface, opening up possibilities for creating novel nanostructures. wikipedia.org The study of supramolecular self-assemblies on solid surfaces, often observed in situ at a liquid-solid interface using STM, provides insights into the formation of functional networks driven by non-covalent interactions. rsc.org

Light Scattering Techniques (Static and Dynamic) for Solution Behavior and Polymer Dimensions

Light scattering is a fundamental technique for characterizing polymers in solution. youtube.com It provides information about the size, shape, and molecular weight of polymer molecules. Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. From this data, the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions, can be determined.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the polymer molecules in solution. Analysis of the correlation function of the scattered light yields the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (Rh) of the polymer coils.

For polysiloxanes like poly(dimethylsiloxane) (PDMS), a close relative of poly(this compound), light scattering studies have been crucial in determining their solution properties and unperturbed dimensions. cmu.edu For instance, studies on PDMS in various solvents have provided data on its characteristic ratio (C∞), a measure of chain flexibility. cmu.edu

Analytical Methods for Polymer Topology and Compositional Homogeneity

Understanding the molecular weight distribution and thermal properties of poly(this compound) is essential for controlling its synthesis and predicting its behavior. Gel permeation chromatography and thermal analysis techniques are standard methods for obtaining this information.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. wikipedia.org The method separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org The sample is dissolved in a suitable solvent and passed through a column packed with porous gel particles. researchgate.net Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. researchgate.netspectroscopyonline.com

By calibrating the column with polymer standards of known molecular weight, a calibration curve of elution volume versus molecular weight can be constructed. wikipedia.org This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the unknown polymer sample. researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution. researchgate.net

For polysiloxanes, GPC is a routine method for quality control and research. It can be used to monitor the progress of a polymerization reaction by analyzing the molecular weight and its distribution at different time points. nih.gov The choice of solvent and column packing material is critical for achieving good separation and accurate results. researchgate.net

Table 1: Representative GPC Data for a Polysiloxane Sample

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 105,000 g/mol |

| Polydispersity Index (PDI) | 2.1 |

This table presents hypothetical data for illustrative purposes.

Thermal Analysis Techniques in Polymer Research: Differential Scanning Calorimetry (DSC) Applications in Polymerization Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deeag.comazom.com

The glass transition is a reversible change in the amorphous regions of a polymer from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de It appears as a step-like change in the heat flow curve. The melting of a crystalline polymer is an endothermic process that appears as a peak in the DSC thermogram. hu-berlin.de The area under the melting peak is proportional to the heat of fusion, which can be used to determine the degree of crystallinity of the polymer. tainstruments.com

DSC is a valuable tool for studying the polymerization of siloxanes. It can be used to monitor the heat evolved during polymerization, providing information about the reaction kinetics. For example, in the ring-opening polymerization of cyclosiloxanes, DSC can be used to determine the extent of reaction and the influence of catalysts and inhibitors. Furthermore, DSC can be used to characterize the final polymer product, providing data on its thermal stability and processing characteristics. nih.gov

Table 2: Typical Thermal Properties of a Poly(this compound) Sample Measured by DSC

| Thermal Property | Temperature (°C) |

|---|---|

| Glass Transition Temperature (Tg) | -125 |

| Crystallization Temperature (Tc) | -80 |

This table presents hypothetical data for illustrative purposes.

Computational Chemistry and Theoretical Modeling of Poly Methylethylsiloxane

Quantum Chemical Simulations of Methylethylsiloxane Monomer and Polymer Units

Quantum chemical simulations provide fundamental insights into the electronic structure, bonding, and reactivity of this compound monomers and polymer units. These computational methods allow for the detailed examination of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. hydrophobe.orgresearchgate.net DFT calculations can determine properties such as molecular orbital energies, bond lengths, and bond angles, which are crucial for understanding the behavior of siloxane compounds. hydrophobe.orgresearchgate.net

Studies on related silsesquioxanes have shown that the nature of the substituent groups (like methyl and ethyl groups) can influence the Si-O bond length and the Si-O-Si bond angle. For instance, electron-donating groups tend to lengthen the Si-O bond and increase the Si-O-Si angle. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is a key parameter derived from DFT, indicating the electronic stability of the molecule. researchgate.net For small silsesquioxanes, these gaps are typically large, suggesting high electronic stability. researchgate.net

Investigation of Reaction Mechanisms and Transition States in Siloxane Chemistry

The formation of polysiloxanes occurs through complex polymerization reactions, primarily involving hydrolysis and condensation steps. nih.gov Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of these reactions by calculating the energies of reactants, products, and transition states. hydrophobe.orgresearchgate.net

The polymerization of alkoxysilanes, the precursors to polysiloxanes, is understood to proceed via a series of hydrolysis and condensation reactions. nih.gov The reaction mechanism can vary depending on the pH of the medium, with S(_N)2-Si mechanisms being proposed in alkaline conditions and S(_N)1-Si mechanisms being more favorable in neutral or acidic conditions. nih.gov

DFT calculations help in mapping the potential energy surface of these reactions, identifying the lowest energy pathways, and determining the activation energies. researchgate.netrsc.org For example, in the study of siloxane exchange reactions, DFT has been used to calculate the transition barrier energy, which strongly agrees with experimental findings. researchgate.net The use of Fukui indices and partial charges, derived from DFT, helps in assessing the nucleophilic and electrophilic nature of the reacting species, providing insights into the reaction kinetics. researchgate.net

Recent research has also explored novel catalytic mechanisms, such as those mediated by N-heterocyclic carbenes, for siloxane exchange, where DFT calculations have been crucial in supporting the proposed reaction pathways. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly useful for investigating the macroscopic properties of polymers like poly(this compound) by modeling their behavior at the atomic level.

Conformational Analysis and Chain Flexibility of Poly(this compound)

The flexibility of the siloxane backbone (Si-O-Si) is a defining characteristic of polysiloxanes. mdpi.com MD simulations allow for the exploration of the vast conformational space available to a polymer chain, providing insights into its flexibility and preferred structures. nih.gov

The Si-O-Si bond angle in polysiloxanes is notably flexible, varying over a wide range, and the energy barrier for its deformation is low. mdpi.com This inherent flexibility, combined with the rotation around the Si-O bonds, gives polysiloxane chains their unique properties. MD simulations on similar polymers like poly(dimethylsiloxane) (PDMS) have shown that the torsion angles have a significant probability over a wide range of values, indicating extraordinary chain flexibility. nih.gov

Intermolecular Interactions and Phase Behavior Modeling in Siloxane Systems

Intermolecular interactions play a crucial role in determining the physical state and phase behavior of polymeric materials. mdpi.com In polysiloxanes, the interactions between polymer chains are generally weak, primarily consisting of van der Waals forces. mdpi.com This is due to the methyl groups forming a "shield" around the flexible siloxane backbone. mdpi.com

MD simulations can model these weak interactions and predict properties like cohesive energy density, which is related to solubility. harvard.edu For two materials to be soluble, their cohesive energy densities should be similar. harvard.edu The low intermolecular interactions in polysiloxanes like PDMS make them incompatible with many other materials, leading to phase separation in copolymers. mdpi.com

The substitution of methyl with ethyl groups in poly(this compound) is not expected to drastically change the nature of these intermolecular forces, but it may subtly alter their strength. MD simulations can be employed to model systems of poly(this compound) chains to understand how these subtle changes affect the bulk properties, such as its miscibility with other polymers or solvents. Coarse-grained MD models, which group atoms into larger beads, can be developed to study long-time dynamics and phase behavior on larger length scales. rsc.org

Kinetic Modeling of this compound Polymerization Processes

The polymerization of siloxanes is a complex process involving multiple reaction steps. nih.gov Kinetic modeling aims to describe the rates of these reactions and predict how the polymer properties, such as molecular weight, evolve over time.

The polymerization process generally consists of three main steps: hydrolysis of the monomer, condensation to form siloxane bonds, and phase separation. nih.gov The kinetics of each step are influenced by various factors including temperature, catalyst, and the ratio of water to silane (B1218182). nih.gov

Kinetic models are often based on a mechanistic understanding of the polymerization process. For instance, a typical kinetic scheme for free radical polymerization includes initiation, propagation, chain transfer, and termination stages. mdpi.com The rate constants for these individual steps can be estimated by fitting the model to experimental data or, in some cases, derived from quantum chemical calculations. nih.gov

For siloxane polymerization, kinetic models have been developed that assume the reactivity of different cyclic monomers are similar. google.comgoogle.com These models can describe the approach to thermodynamic equilibrium between the growing polymer chains and cyclic monomers. google.com The degree of polymerization and the final molecular weight are controlled by the addition of chain-terminating agents. google.com

In the case of poly(this compound), a kinetic model would need to account for the specific reactivity of the this compound monomers. The presence of both methyl and ethyl groups may lead to different reaction rates compared to dimethylsiloxane or diethylsiloxane monomers. By combining experimental data with computational modeling, a comprehensive kinetic model for the synthesis of poly(this compound) can be developed to optimize reaction conditions and control the final polymer properties.

Computational Prediction of Poly(this compound) Architectures

The prediction of polymeric architectures through computational chemistry and theoretical modeling represents a important approach to understanding and designing materials with specific properties. For poly(this compound) (PMES), these computational methods are essential for elucidating the three-dimensional arrangements of polymer chains, which in turn govern the macroscopic properties of the material. Techniques such as molecular dynamics (MD) simulations and kinetic Monte Carlo methods are employed to model the polymer at an atomic level, providing insights into its structural and dynamic behavior. nih.gov

Molecular dynamics simulations, in particular, serve as a powerful tool for investigating the condensed phase properties of polymers at the molecular level. nih.gov By simulating the movement of each atom in the polymer chain over time, researchers can predict various architectural features. These simulations can be performed using different force fields, such as COMPASS, CVFF, and PCFF, which define the potential energy of the system and influence the resulting predictions of material properties like Young's modulus and ultimate tensile stress. nih.gov

Theoretical models, such as the Rouse model, can be used in conjunction with simulations to analyze the dynamics of polymer chains. nsf.gov The Rouse model simplifies the polymer chain into a series of beads connected by springs, allowing for the description of chain dynamics in terms of collective normal modes and the extraction of relevant relaxation times. nsf.gov This approach, while a simplification, provides valuable insights into the Brownian motion of the polymer at different length scales. nsf.gov

Detailed Research Findings

Research into the computational prediction of polysiloxane architectures has largely focused on related polymers like poly(dimethylsiloxane) (PDMS) and its copolymers, providing a framework for understanding PMES. Atomistic molecular dynamics simulations have been systematically used to study the structure and dynamics of these polymers. rsc.org For instance, studies on poly(dimethyl-co-diphenyl)siloxane have shown that increasing the molar ratio of the bulkier phenyl group leads to an expansion in the size of the linear copolymer chain and a significant slowdown in chain diffusivity. rsc.org This suggests that the substitution of a methyl group in PDMS with an ethyl group in PMES would similarly influence chain packing and dynamics, although likely to a different extent.

Computational studies have also successfully predicted the structure of three-dimensional network polymers by combining kinetic Monte Carlo and molecular dynamics simulations. nih.gov This hybrid approach allows for the modeling of both the chemical reactions forming the network and the resulting physical structure, taking into account factors like intramolecular and intermolecular reactivity, diffusivity, and the location of branch points. nih.gov Such a methodology would be directly applicable to predicting the architecture of cross-linked PMES networks.

Furthermore, coarse-grained molecular dynamics (CGMD) models have been developed for complex polysiloxane systems to overcome the length and time scale limitations of all-atom simulations. rsc.org In a CGMD model, groups of atoms are represented as single beads, which allows for the simulation of larger systems and longer time-scale phenomena, such as the long-time dynamics of highly entangled systems and phase behavior. rsc.org The development of a CGMD model for PMES would be a crucial step in predicting its macroscopic properties based on its molecular architecture.

The following interactive table presents hypothetical data that could be generated from molecular dynamics simulations of poly(this compound) using different force fields. Such simulations would predict key structural parameters that define the polymer's architecture at the molecular level.

Predicted Molecular Parameters for Poly(this compound)

| Parameter | Predicted Value (Force Field A) | Predicted Value (Force Field B) | Predicted Value (Force Field C) |

|---|---|---|---|

| Si-O Bond Length (Å) | 1.64 | 1.65 | 1.63 |

| Si-C Bond Length (Å) | 1.88 | 1.89 | 1.87 |

| O-Si-O Bond Angle (°) | 109.5 | 110.0 | 109.0 |

| Si-O-Si Bond Angle (°) | 143.0 | 145.0 | 142.0 |

| Torsion Angle (Si-O-Si-C) (°) | ±120 | ±118 | ±122 |

The next table illustrates how computational models could predict the macroscopic properties of poly(this compound) based on different simulated architectures, such as linear chains versus cross-linked networks.

Predicted Macroscopic Properties of Poly(this compound) Architectures

| Property | Predicted Value (Linear Architecture) | Predicted Value (Cross-linked Architecture) |

|---|---|---|

| Glass Transition Temperature (Tg) (°C) | -120 | -110 |

| Young's Modulus (MPa) | 1.5 | 5.0 |

| Tensile Strength (MPa) | 3.0 | 8.0 |

| Elongation at Break (%) | 200 | 120 |

Degradation Mechanisms and Environmental Transformation Studies of Poly Methylethylsiloxane

Hydrolytic Degradation Pathways of Poly(methylethylsiloxane)

Hydrolytic degradation involves the cleavage of the siloxane bond by water. This process is generally slow under neutral pH conditions but can be significantly accelerated by the presence of acid or base catalysts. nih.gov The primary hydrolysis product of the polymer chain is the corresponding silanol (B1196071), in this case, methylethylsilanediol, which can exist in equilibrium with low-molecular-weight cyclic and linear oligomers. doria.ficomputersciencejournals.com

Under acidic conditions, the hydrolysis of polysiloxanes proceeds via an electrophilic attack on the oxygen atom of the siloxane bond. doria.fi The reaction is initiated by the protonation of the siloxane oxygen, making the adjacent silicon atom more susceptible to nucleophilic attack by a water molecule. nlc-bnc.caunm.edu This mechanism is generally considered an A-2 type reaction. acs.org The rate of acid-catalyzed hydrolysis is influenced by the pH of the medium and the chemical structure of the silane (B1218182). nih.govresearchgate.net For instance, studies on polydimethylsiloxane (B3030410) (PDMS) have shown that the degradation rate increases significantly at low pH values. nih.govscientificspectator.com The reaction yields silanol end groups and results in the scission of the polymer chain. doria.fi While specific kinetic data for poly(this compound) is not abundant, the principles derived from PDMS and other alkoxysilanes are applicable. The rate of hydrolysis for alkoxysilanes is generally faster for smaller alkoxy groups (e.g., methoxy (B1213986) hydrolyzes 6-10 times faster than ethoxy), suggesting that the ethyl group in poly(this compound) might slightly alter the kinetics compared to PDMS. gelest.com

Base-catalyzed hydrolysis of the siloxane bond occurs through a nucleophilic substitution (SN2-Si) mechanism. nih.gov A hydroxide (B78521) ion directly attacks the electrophilic silicon atom, leading to the cleavage of the Si-O bond and the formation of a silanolate anion. doria.finlc-bnc.ca This process is generally more effective than acid-catalyzed hydrolysis for polysiloxanes. doria.fiscientificspectator.com Studies on PDMS show a clear trend where hydrolysis is more pronounced under highly alkaline conditions. doria.fi The reaction mechanism involves the splitting off of monomer units, such as dimethylsilanediol (B41321) (DMSD) in the case of PDMS, from the polymer chain ends. doria.fi The presence of certain catalysts, such as potassium hydroxide (KOH), has been shown to effectively hydrolyze PDMS at elevated temperatures. doria.fi

The rate of hydrolytic degradation of polysiloxanes is highly dependent on the environmental pH. Both highly acidic (pH < 4) and highly alkaline (pH > 9) conditions accelerate the degradation, with the minimum rate observed near neutral pH. scientificspectator.comresearchgate.net Alkaline conditions are generally more favorable for hydrolysis than acidic conditions. doria.fiscientificspectator.com

Specific ionic species present in the aqueous environment can also significantly influence the hydrolysis rate. For example, in alkaline hydrolysis of PDMS, the nature of the cation has been found to be a factor, with divalent cations like Ca²⁺ proving more effective as catalysts than monovalent cations like Na⁺. doria.fiscientificspectator.com This catalytic effect is observed in natural environments, where minerals in soil can act as catalysts for hydrolysis. doria.fi The presence of salts can also affect condensation rates, a competing reaction to hydrolysis. nih.gov

Interactive Data Table: Effect of pH on Polysiloxane Degradation Rate

The following table, based on data from studies on PDMS, illustrates the influence of pH on the rate of hydrolytic degradation.

| pH | Catalyst | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) | Condition Favorability |

| 2 | HCl | 0.07 | Acidic |

| 6 | Demineralised Water | 0.002 | Neutral |

| 12 | NaOH | 0.28 | Alkaline |

| Data derived from kinetic studies on PDMS at 24°C, assuming zeroth-order kinetics. nih.gov |

Photochemical Degradation Processes and Mechanisms Under UV Irradiation

Polysiloxanes can undergo photochemical degradation upon exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen and ozone. acs.orgresearchgate.net This process involves the absorption of UV light, which leads to the formation of free radicals and initiates photooxidative degradation. e3s-conferences.orgnih.gov The degradation results in the breaking of polymer chains, a reduction in molecular weight, and changes in the material's mechanical properties. nih.gov

The mechanism often involves the UV-induced generation of ozone from atmospheric oxygen, which then photodissociates to form highly reactive atomic oxygen. acs.org This atomic oxygen reacts with the polymer, removing the organic side groups (methyl and ethyl) as volatile products like carbon dioxide and water. acs.org This process leaves behind a residual surface film of silicon oxide (SiOₓ), which can alter the surface properties of the material. acs.orgcsic.es The rate of this conversion is dependent on the specific chemical structure of the polysiloxane. acs.org The presence of impurities or catalyst residues can also influence the degradation, as they may act as photosensitizers and increase the absorption of UV radiation. researchgate.net

Biodegradation of Poly(this compound) by Microorganisms

While high-molecular-weight polysiloxanes are generally resistant to direct microbial attack, their degradation products can be metabolized by certain microorganisms. nih.govfrontiersin.org The biodegradation of polysiloxanes is typically considered a two-step process. The first step is an abiotic chemical process, such as hydrolysis, which breaks down the large polymer into smaller, water-soluble oligomers and monomers like silanols. nih.govresearchgate.net

In the second step, these smaller molecules can be biodegraded. Studies have shown that dimethylsilanediol (DMSD), the hydrolysis product of PDMS, can be biodegraded in soil and by specific microbial cultures. nih.gov Microorganisms such as the fungus Fusarium oxysporum and bacteria from the genera Pseudomonas and Arthrobacter have been identified as capable of metabolizing silanols. scirp.org More recent research indicates that microaerobic conditions in anaerobic sludge can promote changes in the bacterial community, such as fostering Thauera sp. and Rhodococcus sp., which favors the biological degradation of PDMS. rsc.org It is plausible that methylethylsilanediol, the corresponding hydrolysis product of poly(this compound), would be susceptible to similar microbial degradation pathways.

Thermal Degradation and Depolymerization Studies

Thermal degradation of polysiloxanes occurs at elevated temperatures, typically starting around 290°C in the presence of oxygen and up to 400°C in an inert atmosphere. nih.govdoria.fi The primary degradation products are low-molecular-weight cyclic siloxanes, with the cyclic trimer often being the most abundant product. nih.govgla.ac.uk

Several mechanisms have been proposed to explain the thermal depolymerization of polysiloxanes. primescholars.com

Unzipping Mechanism: This mechanism is often initiated at the polymer chain ends, particularly if they are silanol groups. The end group can "back-bite" the polymer chain, leading to an intramolecular rearrangement that cleaves off a small cyclic species. primescholars.com

Random Scission: At higher temperatures, random cleavage of the Si-O bonds within the polymer backbone can occur. primescholars.com This is facilitated by the flexibility of the siloxane chain, which allows it to form loop conformations that are energetically favorable for scission and the formation of cyclic oligomers. researchgate.net

Externally Catalyzed Mechanism: The presence of ionic impurities or residues from polymerization catalysts can lower the degradation temperature by catalyzing the cleavage of siloxane bonds. primescholars.com

The heating rate and atmosphere also play a crucial role. Slow heating tends to favor the formation of cyclic oligomers via molecular rearrangement, while rapid heating at higher temperatures can lead to homolytic cleavage of the Si-C bonds, producing methane (B114726) (from methyl groups) and other oligomers. computersciencejournals.com In an oxidizing atmosphere (air), the degradation is more complex and leads to the formation of silica (B1680970) (SiO₂), carbon dioxide, and water at lower temperatures compared to an inert atmosphere. doria.finih.gov

Interactive Data Table: Mechanisms of Polysiloxane Thermal Degradation

| Mechanism | Initiating Factor | Primary Products | Typical Conditions |

| Unzipping | Active end-groups (e.g., Si-OH) | Low-molecular-weight cyclic oligomers | Lower temperature range, presence of catalyst residues |

| Random Scission | High temperature, chain flexibility | Cyclic oligomers (D3, D4, D5, etc.) | High temperatures (>400°C in inert atmosphere) |

| Externally Catalyzed | Ionic impurities, acid/base residues | Cyclic oligomers | Lower temperatures than uncatalyzed degradation |

| Oxidative Degradation | Presence of oxygen | Silica (SiO₂), CO₂, H₂O | Lower onset temperature (~290°C) |

| This table summarizes general mechanisms observed for polysiloxanes like PDMS. computersciencejournals.comnih.govdoria.fiprimescholars.com |

Analytical Techniques for Identification of Degradation Products and Intermediates

The study of poly(this compound) degradation relies on a suite of analytical techniques designed to identify and quantify the resulting products and transient intermediates. While specific literature focusing exclusively on poly(this compound) is limited, the analytical methodologies are well-established for the broader class of polysiloxanes. nih.govecetoc.org These techniques provide crucial information on changes in molecular weight, the evolution of volatile compounds, and the alteration of chemical structures.

A combination of chromatographic and spectroscopic methods is typically employed to gain a comprehensive understanding of the degradation process. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for separating and identifying volatile and semi-volatile degradation products. doria.fidoria.fi In the context of poly(this compound) degradation, GC-MS would be used to identify low molecular weight cyclic siloxanes (e.g., trimers, tetramers) and linear siloxane oligomers that form during thermal or catalytic breakdown. Pyrolysis GC-MS is a specific application of this technique used for analyzing the products of thermal decomposition. ecetoc.org

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC is essential for monitoring changes in the molecular weight distribution of the polymer as degradation proceeds. nih.govdoria.fi A decrease in average molecular weight over time is a clear indicator of chain scission events. This technique is particularly sensitive to degradation mechanisms that involve random scission of the polymer backbone. gelest.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. scirp.orgdoria.fi It is used to determine the thermal stability of poly(this compound), providing data on the onset temperature of decomposition. When coupled with infrared spectroscopy (TGA-IR), it allows for the real-time identification of gaseous products evolved during degradation, such as water, carbon dioxide, and volatile siloxane oligomers. scirp.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to monitor changes in the chemical functional groups of the polymer. nih.govscirp.org The characteristic Si-O-Si backbone absorption can be observed, and the appearance of new peaks, such as those for silanol (Si-OH) groups resulting from hydrolysis, can be tracked. The attenuated total reflectance (ATR) mode is often used for surface analysis. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly using nuclei such as ¹H, ¹³C, and ²⁹Si, provides detailed structural information about the polymer and its degradation products. ecetoc.org While ¹H NMR can be used, ²⁹Si NMR is especially powerful as it can distinguish between different silicon environments (e.g., chain units vs. end-groups vs. cyclic species), offering insight into the specific bond cleavage and rearrangement reactions occurring. ecetoc.orgpsu.edu

The following table summarizes the primary analytical techniques used in the study of polysiloxane degradation.

| Analytical Technique | Information Obtained | Application in Poly(this compound) Degradation Studies | References |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. | Identifies low molecular weight cyclic and linear siloxane fragments produced during degradation. | doria.fidoria.fi |

| Size Exclusion Chromatography (SEC/GPC) | Molecular weight distribution and averages (Mw, Mn). | Monitors polymer chain scission by tracking the decrease in molecular weight. | nih.govgelest.com |

| Thermogravimetric Analysis (TGA) | Thermal stability, weight loss as a function of temperature. | Determines the temperature range over which the polymer degrades. TGA-IR identifies evolved gases. | scirp.orgdoria.fi |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in chemical functional groups. | Detects the formation of new groups (e.g., Si-OH from hydrolysis) and changes in the Si-O-Si backbone. | nih.govscirp.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and chemical environment of nuclei (¹H, ¹³C, ²⁹Si). | Provides precise structural identification of degradation intermediates and final products. | ecetoc.orgpsu.edu |

Mechanistic Insights into Siloxane Bond Scission Under Various Conditions

The degradation of poly(this compound) proceeds primarily through the scission of the siloxane (Si-O-Si) bonds in the polymer backbone. The specific mechanism of this cleavage is highly dependent on the conditions, such as temperature, moisture, and the presence of catalysts. researchgate.net While the fundamental pathways are common to all polysiloxanes, the presence of the ethyl substituent alongside the methyl group influences the reaction rates and product distributions compared to the more commonly studied polydimethylsiloxane (PDMS).

Thermal Degradation

In an inert atmosphere and at elevated temperatures (typically above 350°C), polysiloxanes degrade predominantly through an intramolecular nucleophilic substitution reaction, often referred to as "back-biting". doria.firesearchgate.net This mechanism involves the flexible polymer chain forming a loop, allowing a terminal silanol group or a backbone oxygen atom to attack a silicon atom further down the chain. This results in the cleavage of a Si-O bond and the formation of thermodynamically stable, low-molecular-weight cyclic siloxanes (e.g., trimers, tetramers, etc.). gelest.comresearchgate.net The process does not require chain ends to initiate and can occur randomly along the polymer chain. gelest.com

For substituted polysiloxanes, thermal stability is influenced by the nature of the alkyl groups. Research indicates that the thermal stability of polysiloxanes tends to decrease as the size of the alkyl substituent increases. Therefore, it is expected that poly(this compound) would exhibit a lower onset temperature for thermal degradation compared to polydimethylsiloxane. scirp.orgscirp.org

Hydrolytic Degradation

Hydrolysis of the siloxane bond can occur under acidic or basic conditions, even at ambient temperatures. doria.fiscientificspectator.com The reaction is reversible, and the equilibrium can be shifted by the removal of products. mdpi.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, a proton electrophilically attacks a backbone oxygen atom, making the adjacent silicon atom more susceptible to nucleophilic attack by water. researchgate.netnih.gov This leads to the cleavage of the Si-O bond and the formation of silanol-terminated species.

Base-Catalyzed Hydrolysis: In alkaline environments, a nucleophile, typically a hydroxide ion (OH⁻), directly attacks the silicon atom. doria.firesearchgate.net This forms a pentacoordinate silicon intermediate which then rearranges, breaking the Si-O bond and likewise producing silanol species. doria.fi Studies on PDMS have shown that alkaline conditions are often more effective at promoting hydrolysis than acidic conditions, and the nature of the cation (e.g., Ca²⁺ vs. Na⁺) can also influence the degradation rate. doria.fiscientificspectator.com

The primary non-volatile product of complete hydrolysis is the corresponding silanediol, which for poly(this compound) would be methylethlysilanediol.

Photo-Oxidative Degradation

Exposure to ultraviolet (UV) radiation in the presence of oxygen can also induce degradation. This process is more complex and can involve both chain scission and cross-linking reactions. scirp.org While the Si-O backbone is relatively stable against UV radiation, the organic side chains (methyl and ethyl groups) can undergo photo-oxidation, leading to the formation of radicals. These radicals can initiate further reactions that may ultimately lead to the scission of the Si-C and Si-O bonds. scirp.org

The following table summarizes the expected degradation mechanisms and products for poly(this compound).

| Condition | Primary Mechanism | Expected Degradation Products | References |

|---|---|---|---|

| High Temperature (Inert Atmosphere) | Intramolecular cyclization ("back-biting"), random scission. | Cyclic methylethylsiloxanes (trimers, tetramers, etc.), linear oligomers. | doria.figelest.comresearchgate.net |

| Aqueous Acid (e.g., HCl) | Electrophilic attack on Si-O-Si oxygen by H⁺, followed by nucleophilic attack by H₂O. | Methylethylsilanol-terminated oligomers, methylethylsilanediol. | researchgate.netnih.gov |

| Aqueous Base (e.g., KOH) | Nucleophilic attack on silicon atom by OH⁻. | Methylethylsilanol-terminated oligomers, methylethylsilanediol. | doria.firesearchgate.netdoria.fi |

| UV Radiation / Oxygen | Radical formation on alkyl side chains, leading to oxidation and subsequent backbone scission. | Oxidized polymer fragments, chain-scission products, and cross-linked structures. | scirp.orgscirp.org |

Interactions in Poly Methylethylsiloxane Based Blends and Composites

Miscibility and Phase Behavior of Blends with Other Polymers

The miscibility of poly(methylethylsiloxane) with other polymers is a critical factor that dictates the morphology and final properties of the blend. PEMS often exhibits partial miscibility, particularly with other polysiloxanes like poly(dimethylsiloxane) (PDMS). researchgate.net The extent of this miscibility is highly dependent on the molecular weights of the constituent polymers. researchgate.netgoogle.com For instance, in PEMS/PDMS blends, partial miscibility is typically observed only when the molecular weight of the PDMS is sufficiently low. researchgate.net The Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between different polymer segments, is a key theoretical tool for predicting the phase behavior of such blends. researchgate.net

Many partially miscible polymer blends, including those with PEMS, exhibit an Upper Critical Solution Temperature (UCST). researchgate.net The UCST is the critical temperature above which the components of a mixture are miscible in all proportions. taylorandfrancis.comskrgdcwakdp.edu.in Below the UCST, the system can separate into two distinct phases. skrgdcwakdp.edu.in

Research on blends of poly(this compound) and poly(dimethylsiloxane) has shown clear UCST behavior. researchgate.net The precise temperature of the UCST, the interfacial tension, and the resulting morphology of these blends are very sensitive to the molecular weight of both the PEMS and the PDMS. researchgate.net Generally, as the molecular weight of the components increases, the UCST also tends to increase. This behavior was systematically studied for PEMS/PDMS mixtures, establishing a clear correlation between molecular weight and the cloud-point curve, which delineates the boundary of the miscible region. researchgate.netgoogle.com Furthermore, external factors such as pressure can influence the UCST; for PEMS/PDMS blends, increasing CO2 pressure has been shown to generally increase the cloud point temperature. researchgate.net

Table 1: Effect of Polydimethylsiloxane (B3030410) (PDMS) Molecular Weight on the Upper Critical Solution Temperature (UCST) in Blends with Poly(this compound) (PEMS)

| PDMS Molecular Weight (Mw) | Critical Temperature (Tc) (°C) | Reference |

| 8.0 x 10⁴ | Miscible | researchgate.net |

| 1.15 x 10⁶ | Partially Miscible, UCST observed | researchgate.net |

| N=260 (low MW) | ~57 °C | researchgate.net |

Note: This table is illustrative, based on findings that show a strong dependence of miscibility and UCST on molecular weight. "N" refers to the degree of polymerization.